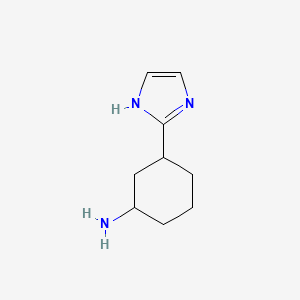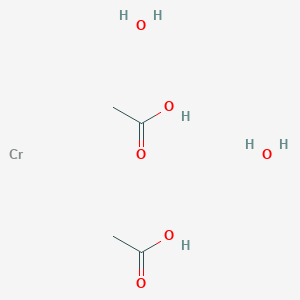
acetic acid;chromium;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;chromium;dihydrate, also known as chromium(II) acetate dihydrate, is a coordination compound with the formula Cr₂(CH₃CO₂)₄(H₂O)₂. This compound is characterized by its brick-red color and is known for its unique structure featuring a quadruple bond between two chromium atoms. The compound is used in various chemical applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium(II) acetate dihydrate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is then treated with sodium acetate, leading to the rapid precipitation of chromium(II) acetate as a bright red powder. The reaction can be summarized as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ \text{Cr}^{2+} + 2 \text{CH}_3\text{COO}^- \rightarrow \text{Cr}_2(\text{CH}_3\text{COO})_4(\text{H}_2\text{O})_2 ]
Industrial Production Methods
In industrial settings, chromium(II) acetate dihydrate can be produced by reacting acetic acid with chromium oxide in the presence of an initiator and water. The mixture is heated to 70-80°C and stirred for several hours to form the desired product. This method is advantageous for large-scale production due to its simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Chromium(II) acetate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to chromium(III) acetate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Ligand exchange reactions can occur, where the acetate or water ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc or other reducing metals can be used.
Substitution: Ligand exchange can be facilitated by using different ligands such as chloride or nitrate under controlled conditions.
Major Products Formed
Oxidation: Chromium(III) acetate.
Reduction: Chromium(II) acetate remains unchanged, but the reducing agent is oxidized.
Substitution: Various chromium complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Chromium(II) acetate dihydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other chromium complexes and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including its role in glucose metabolism.
Industry: Utilized in catalysis and as a pigment due to its distinctive color
Mecanismo De Acción
The mechanism of action of chromium(II) acetate dihydrate involves its ability to form coordination complexes with various ligands. The compound’s effects are mediated through its interactions with molecular targets, including enzymes and other proteins. The quadruple bond between the chromium atoms plays a crucial role in its reactivity and stability .
Comparación Con Compuestos Similares
Chromium(II) acetate dihydrate can be compared with other similar compounds such as:
Chromium(III) acetate: Unlike chromium(II) acetate, chromium(III) acetate is more stable and less reactive.
Copper(II) acetate: Similar in structure but features a copper-copper bond instead of a chromium-chromium bond.
Rhodium(II) acetate: Another coordination compound with a similar structure but different metal center.
Chromium(II) acetate dihydrate is unique due to its quadruple bond and distinctive red color, which sets it apart from other metal acetates .
Propiedades
Fórmula molecular |
C4H12CrO6 |
|---|---|
Peso molecular |
208.13 g/mol |
Nombre IUPAC |
acetic acid;chromium;dihydrate |
InChI |
InChI=1S/2C2H4O2.Cr.2H2O/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H2 |
Clave InChI |
QJHJGGPYUBXCBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.O.O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
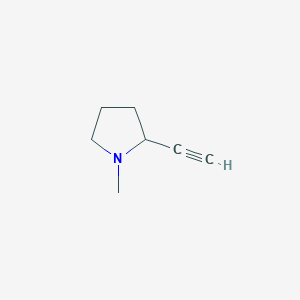
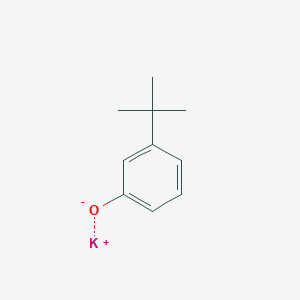
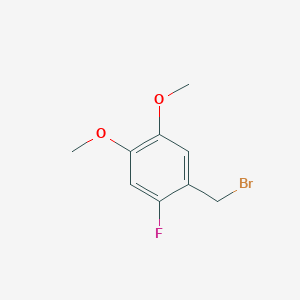
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
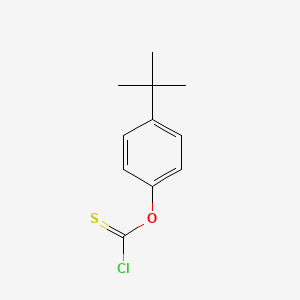
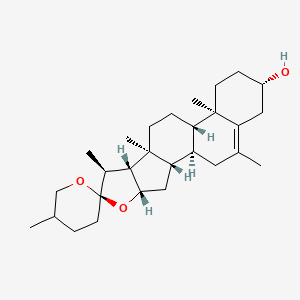
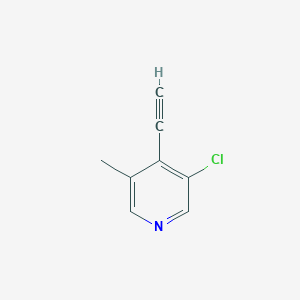
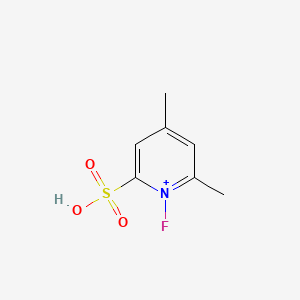
![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
